molecular formula C8H5FS B1321478 7-Fluorobenzo[b]thiophene CAS No. 346592-74-3

7-Fluorobenzo[b]thiophene

Cat. No.: B1321478
CAS No.: 346592-74-3
M. Wt: 152.19 g/mol
InChI Key: SIJVBIZDVKSGSG-UHFFFAOYSA-N
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Description

7-Fluorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H5FS and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

7-Fluorobenzo[b]thiophene derivatives have been explored for their potential in pharmacology. A study by Chapman, Clarke, and Sawhney (1968) demonstrated the synthesis of various halogenobenzo[b]thiophen derivatives, including 7-fluoro variants, highlighting their relevance in pharmaceutical research (Chapman, Clarke, & Sawhney, 1968). Additionally, research by Queiroz et al. (2007) synthesized new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, assessing their antioxidant properties and establishing structure-activity relationships (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Application in Organic Chemistry

The work of Bridges et al. (1993) involved the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, potent inhibitors of urokinase-type plasminogen activator, highlighting the compound's utility in developing selective inhibitors (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993). Li et al. (2019) developed an asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, indicating the role of similar compounds in creating chiral centers in organic synthesis (Li, Lin, & Du, 2019).

Safety and Hazards

The safety information for 7-Fluorobenzo[b]thiophene includes a warning signal word and hazard statements H302 . Precautionary statements include P280, P305, P338, P351 .

Future Directions

While the specific future directions for 7-Fluorobenzo[b]thiophene are not mentioned in the retrieved papers, thiophene-based compounds in general are being explored for their potential in various fields, including medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

7-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJVBIZDVKSGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619075
Record name 7-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346592-74-3
Record name 7-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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